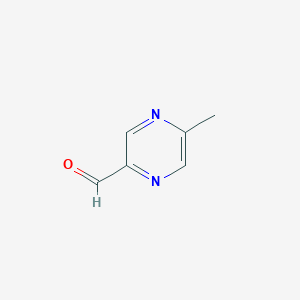

5-Methylpyrazine-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methylpyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5-2-8-6(4-9)3-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPFEWGPEBACJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545285 | |

| Record name | 5-Methylpyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50866-30-3 | |

| Record name | 5-Methylpyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methylpyrazine-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methylpyrazine-2-carbaldehyde: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5-methylpyrazine-2-carbaldehyde, a heterocyclic aldehyde of significant interest to researchers and professionals in the pharmaceutical, flavor, and fragrance industries. This document will delve into its core chemical and physical properties, detail established synthesis protocols, explore its diverse applications, and provide essential safety and handling information.

Core Chemical Identity and Properties

This compound, a substituted pyrazine, is a key intermediate and building block in organic synthesis. Its unique aromatic and reactive characteristics make it a valuable compound in various chemical transformations.

CAS Number: 50866-30-3[1][2][3]

Synonyms: 5-Methyl-2-formylpyrazine, 2-Formyl-5-methylpyrazine, 5-methylpyrazine-2-aldehyde[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₂O | [1][2] |

| Molecular Weight | 122.12 g/mol | [2] |

| Appearance | Solid, low melting solid, or light orange solid | [1][4] |

| Melting Point | 10-15 °C | [4] |

| Boiling Point | 273 °C | [4] |

| Density | 1.176 g/cm³ | [4] |

| Flash Point | 79 °C | [4] |

| Solubility | Data not readily available, but its structure suggests some solubility in organic solvents. | |

| pKa | 0.54 ± 0.10 (Predicted) | [4] |

Synthesis of this compound

The synthesis of this compound is a critical aspect for its availability in research and industrial applications. Several synthetic routes have been developed, with the choice of method often depending on the desired scale, purity, and available starting materials. A common conceptual pathway involves the selective oxidation of a methyl group on a pyrazine ring.

Caption: A generalized workflow for the synthesis of this compound.

Illustrative Synthetic Protocol: Oxidation of 2,5-Dimethylpyrazine

One of the common methods for preparing pyrazine carboxylic acids, which can be precursors to the aldehyde, involves the oxidation of the corresponding alkylpyrazines. For instance, 2,5-dimethylpyrazine can be selectively oxidized.[5][6]

Disclaimer: The following is a generalized protocol based on established chemical principles and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Step 1: Oxidation

-

In a reaction vessel, dissolve 2,5-dimethylpyrazine in a suitable solvent.

-

Slowly add a controlled amount of an oxidizing agent, such as potassium permanganate (KMnO₄), while carefully monitoring the reaction temperature.[6] The stoichiometry is critical to favor mono-oxidation over the formation of the dicarboxylic acid.

-

The reaction mixture is stirred for a specified period until the starting material is consumed, as monitored by techniques like Thin Layer Chromatography (TLC).

Step 2: Work-up and Isolation

-

Upon completion, the reaction is quenched, and the manganese dioxide byproduct is filtered off.

-

The filtrate containing the potassium salt of 5-methylpyrazine-2-carboxylic acid is then acidified to precipitate the carboxylic acid.

-

The crude 5-methylpyrazine-2-carboxylic acid is collected by filtration, washed, and dried.

Step 3: Reduction to Aldehyde

-

The resulting 5-methylpyrazine-2-carboxylic acid can be converted to the corresponding aldehyde through various established methods, such as conversion to an acid chloride followed by reduction.

Key Applications of this compound

The unique chemical structure of this compound makes it a valuable compound in several industrial and research fields.

Flavor and Fragrance Industry

Pyrazines are a well-known class of compounds that contribute to the aroma and flavor of many cooked and roasted foods.[7][8] Alkylated pyrazines, in particular, are noted for their nutty, roasted, and earthy aromas.[9] 2-Methylpyrazine, a related compound, is described as having a roasted character with a hint of peanut.[10] The presence of the aldehyde group in this compound allows for its use as a precursor in the synthesis of more complex flavor and fragrance molecules, potentially contributing to roasted, nutty, and savory notes in food products and unique scents in perfumery.[9][11]

Pharmaceutical and Drug Discovery

The pyrazine ring is a recognized pharmacophore present in numerous approved drugs.[12] Pyrazine derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[12] 5-Methylpyrazine-2-carboxylic acid, a close derivative and potential precursor or metabolite of the aldehyde, is a key intermediate in the synthesis of important drugs like the antidiabetic medication glipizide and the lipid-lowering agent acipimox.[6][13][14] The aldehyde functionality of this compound makes it a versatile starting material for the synthesis of novel pyrazine-based compounds with potential therapeutic applications, such as in the development of new anti-tubercular agents.[15]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 5-Methylpyrazine-2-carboxaldehyde | C6H6N2O | CID 13624977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Anichem [anichemllc.com]

- 4. This compound CAS#: 50866-30-3 [m.chemicalbook.com]

- 5. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. perfumerflavorist.com [perfumerflavorist.com]

- 11. US20160135490A1 - Flavor and fragrance compositions containing thiopyran-carbaldehyde - Google Patents [patents.google.com]

- 12. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 14. Page loading... [guidechem.com]

- 15. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to 5-Methylpyrazine-2-carbaldehyde for Advanced Research

This technical guide provides an in-depth analysis of the spectroscopic properties of 5-methylpyrazine-2-carbaldehyde (C₆H₆N₂O), a significant heterocyclic aldehyde. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document synthesizes fundamental principles with practical, field-proven insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction: The Chemical Identity of this compound

This compound is a derivative of pyrazine, a class of aromatic heterocyclic compounds that are integral to the flavor and fragrance industry and serve as versatile scaffolds in medicinal chemistry. The presence of the aldehyde and methyl functional groups on the electron-deficient pyrazine ring imparts a unique electronic and structural profile, making a thorough spectroscopic characterization essential for its application and quality control. The unique arrangement of substituents on the pyrazine ring creates a distinct spectroscopic fingerprint, which is critical for its unambiguous identification.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly influence its spectroscopic output. Understanding the connectivity and electronic environment of each atom is paramount to interpreting the spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals for the aldehydic proton, the two aromatic protons on the pyrazine ring, and the methyl protons. The electron-withdrawing nature of the pyrazine ring and the aldehyde group significantly influences the chemical shifts of the ring protons, causing them to appear in the downfield region.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aldehyde-H | 10.12 | Singlet | 1H |

| Pyrazine-H (H3) | 9.05 | Singlet | 1H |

| Pyrazine-H (H6) | 8.62 | Singlet | 1H |

| Methyl-H | 2.69 | Singlet | 3H |

| Solvent: CDCl₃, Frequency: 500 MHz[1] |

The observation of singlets for all proton signals is a key feature, indicating the absence of adjacent protons for spin-spin coupling. This is consistent with the substitution pattern on the pyrazine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the lack of readily available experimental data, a predicted spectrum is presented based on established chemical shift principles for similar heterocyclic systems. The carbonyl carbon of the aldehyde is expected to be the most downfield signal, while the methyl carbon will be the most upfield. The aromatic carbons will resonate in the intermediate region, with their precise shifts influenced by the nitrogen atoms and the substituents.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C=O (Aldehyde) | 190 - 195 |

| C2 (Pyrazine) | 150 - 155 |

| C5 (Pyrazine) | 155 - 160 |

| C3 (Pyrazine) | 145 - 150 |

| C6 (Pyrazine) | 140 - 145 |

| CH₃ (Methyl) | 20 - 25 |

Experimental Protocol for NMR Data Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

Workflow for NMR Analysis:

Caption: A standardized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the aromatic pyrazine ring.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2850 and ~2750 | C-H Stretch | Aldehyde |

| ~1700 | C=O Stretch | Aldehyde |

| ~1600-1475 | C=C and C=N Stretch | Aromatic Pyrazine Ring |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~3000-2850 | C-H Stretch | Methyl |

The presence of two weak C-H stretching bands around 2850 and 2750 cm⁻¹ (Fermi doublets) is highly characteristic of an aldehyde functional group. The strong carbonyl (C=O) stretch around 1700 cm⁻¹ further confirms the presence of the aldehyde.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

For this compound (Molecular Weight: 122.12 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 122.

Predicted Fragmentation Pathway:

The fragmentation is likely to proceed through the loss of the aldehydic proton or the entire CHO group, as well as potential ring fragmentation.

Caption: Predicted major fragmentation pathways in EI-MS.

A significant fragment at m/z 121 would correspond to the loss of a hydrogen radical from the aldehyde. Another key fragment at m/z 93 would result from the loss of the formyl radical (CHO). The stability of the pyrazine ring suggests that these fragments retaining the ring structure will be prominent.

Conclusion

References

-

Beilstein Journals. (n.d.). Supporting Information: Design and synthesis of diazine-based panobinostat analogues for HDAC8 inhibition. Retrieved from [Link]

Sources

Chemical structure and IUPAC name of 5-Methylpyrazine-2-carbaldehyde

An In-depth Technical Guide to 5-Methylpyrazine-2-carbaldehyde: Structure, Synthesis, and Applications in Modern Research

Introduction

This compound is a substituted heterocyclic aromatic aldehyde that serves as a pivotal intermediate in various fields of chemical research and development. Belonging to the pyrazine family, a class of compounds renowned for their significant biological activities and distinct sensory properties, this molecule offers a unique combination of a reactive aldehyde functional group and an electron-deficient pyrazine core. This structure makes it a highly versatile building block for the synthesis of complex molecular architectures. For professionals in drug discovery, the pyrazine scaffold is a well-established pharmacophore present in numerous therapeutic agents.[1][2] In the flavor and fragrance industry, pyrazines are responsible for some of the most sought-after nutty, roasted, and savory aromas.[3][4] This guide provides a comprehensive technical overview of this compound, from its fundamental chemical identity to its synthesis, characterization, and key applications, offering field-proven insights for researchers and scientists.

Part 1: Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's structure and physical properties is the foundation of all subsequent experimental design and application.

Chemical Structure and Nomenclature

The structure of this compound consists of a pyrazine ring substituted with a methyl group at position 5 and a formyl (aldehyde) group at position 2.

-

IUPAC Name: this compound[5]

-

Synonyms: 5-Methyl-2-pyrazinecarboxaldehyde, 2-Formyl-5-methylpyrazine[6]

The molecule's 2D structure and key identifiers are presented below:

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below. This data is critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O | [5][6] |

| Molecular Weight | 122.12 g/mol | [5] |

| Appearance | Solid | [6] |

| InChI Key | JUPFEWGPEBACJP-UHFFFAOYSA-N | [5][6] |

| SMILES | CC1=CN=C(C=N1)C=O | [5][7] |

| XLogP3 (Predicted) | -0.1 | [5][7] |

Part 2: Synthesis and Characterization

As a specialty chemical, this compound is not typically produced via bulk industrial processes but rather through targeted laboratory-scale synthesis. The choice of synthetic route is dictated by factors such as starting material availability, scalability, and the desire to avoid harsh reaction conditions that could degrade the sensitive aldehyde group.

Synthetic Strategy and Rationale

A prevalent and reliable strategy for the synthesis of aromatic aldehydes is the selective oxidation of the corresponding primary alcohol. In this case, (5-methylpyrazin-2-yl)methanol serves as the ideal precursor. This approach is favored for several reasons:

-

Selectivity: Modern oxidizing agents, such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC), can efficiently convert primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid, which is a common side reaction.

-

Mild Conditions: These reactions can be performed at or below room temperature, preserving the integrity of the pyrazine ring and the aldehyde product.

-

Precursor Accessibility: The starting alcohol can be synthesized from its corresponding carboxylic acid, 5-methylpyrazine-2-carboxylic acid, which is a commercially available intermediate used in the synthesis of pharmaceuticals.[8][9]

Detailed Experimental Protocol: Synthesis via Dess-Martin Oxidation

This protocol describes a self-validating system for synthesizing this compound. The progress can be monitored by Thin-Layer Chromatography (TLC), and the product's identity is confirmed by spectroscopic methods.

Objective: To synthesize this compound from (5-methylpyrazin-2-yl)methanol.

Materials:

-

(5-methylpyrazin-2-yl)methanol (1.0 eq)

-

Dess-Martin Periodinane (DMP) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Eluent: Ethyl acetate/Hexane mixture

Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (5-methylpyrazin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Expertise & Experience: An inert atmosphere and anhydrous solvent are critical to prevent the deactivation of the DMP reagent by moisture.

-

-

Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.5 eq) portion-wise over 5-10 minutes.

-

Causality: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting material by TLC (e.g., using a 30% ethyl acetate in hexane mobile phase). The reaction is typically complete within 1-3 hours.

-

Trustworthiness: TLC provides a reliable, real-time check on the reaction's progress, preventing premature or unnecessarily long reaction times.

-

-

Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the excess DMP by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the organic layer becomes clear.

-

Causality: Sodium thiosulfate reduces the unreacted DMP and the iodinane byproduct, while sodium bicarbonate neutralizes the acetic acid byproduct, facilitating a clean workup.

-

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 30%) to afford this compound as a solid.

Workflow Diagram: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

To validate the identity and purity of the final product, a suite of spectroscopic analyses is essential.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aldehyde proton (a singlet around 9.9-10.1 ppm), two distinct aromatic protons on the pyrazine ring (two singlets or doublets between 8.5-9.0 ppm), and a singlet for the methyl group protons around 2.6-2.8 ppm.

-

¹³C NMR: The carbon NMR will display a downfield signal for the aldehyde carbonyl carbon (around 190-195 ppm), signals for the pyrazine ring carbons, and an upfield signal for the methyl carbon.

-

IR Spectroscopy: The infrared spectrum will provide definitive evidence of the aldehyde functional group, with a strong C=O stretching vibration appearing around 1700-1715 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated exact mass of C₆H₆N₂O (122.05 Da).[5][7]

Part 3: Key Applications and Research Significance

The utility of this compound stems from its dual functionality, making it a valuable precursor in diverse research areas.

Role in Drug Discovery and Medicinal Chemistry

The pyrazine ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to act as a hydrogen bond acceptor, enhancing drug-target interactions.[2] this compound serves as a key starting material for elaborating this scaffold.

A significant application is in the synthesis of hydrazone derivatives, which have been investigated for their potent biological activities. For example, researchers have synthesized a series of 5-methylpyrazine-2-carbohydrazide derivatives and evaluated them for anti-tubercular activity against Mycobacterium tuberculosis.[10][11][12] In this synthesis, the aldehyde group is crucial for forming the hydrazone linkage through condensation with a hydrazide.

Reaction Pathway: Formation of an Anti-Tubercular Scaffold

Caption: Synthesis of hydrazones from this compound.

Furthermore, the closely related precursor, 5-methylpyrazine-2-carboxylic acid, is a documented intermediate in the synthesis of major pharmaceuticals, including the anti-diabetic drug glipizide and the lipid-lowering agent acipimox, highlighting the industrial relevance of this chemical family.[8]

Application in Flavor and Fragrance Chemistry

Pyrazine derivatives are cornerstones of flavor chemistry, naturally formed during the Maillard reaction in cooked, roasted, or toasted foods.[4] They are responsible for the desirable aromas of coffee, cocoa, baked bread, and roasted nuts.[3][13] Alkylated pyrazines, in particular, contribute strong olfactory properties.[3]

While specific sensory data for this compound is proprietary, its structure suggests it would contribute to the nutty, roasted, and savory flavor profiles characteristic of the pyrazine class. The presence of the aldehyde group may add sweet, malty, or green nuances. It can be used as a component in flavor formulations to enhance roasted notes in coffee and chocolate, boost savory profiles in snacks and meats, and develop complex aromas in baked goods.[4][14] A minute dosage can impart a strong and distinct character to a flavor or fragrance composition.[15]

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety.

Hazard Identification

This compound is classified with several hazards according to the Globally Harmonized System (GHS).[5]

| Hazard Class | GHS Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| STOT, Single Exposure | H335: May cause respiratory irritation |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[16][17]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[17][18]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[16][17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.[16]

Conclusion

This compound is a chemical intermediate of significant value, bridging the gap between fundamental research and applied science. Its well-defined structure, accessible synthesis, and reactive aldehyde handle make it an indispensable tool for medicinal chemists designing novel therapeutics and for flavorists crafting the next generation of sensory experiences. The insights and protocols provided in this guide are intended to empower researchers to utilize this versatile molecule safely and effectively in their development programs.

References

-

PubChem. 5-Methylpyrazine-2-carboxaldehyde. National Center for Biotechnology Information. [Link]

-

Journal of the Indian Chemical Society. Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. [Link]

-

Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry. [Link]

-

Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry. [Link]

-

ResearchGate. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. [Link]

- Google Patents. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

-

PubChemLite. 5-methylpyrazine-2-carboxaldehyde (C6H6N2O). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlock the Rich Nutty and Roasted Aroma of 2-Ethyl-5-Methylpyrazine. [Link]

-

ResearchGate. (2015). 5-Methylpyrazine-2-carboxamide. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Feasibility of 5-Methyl-2-Pyrazinecarboxylic Acid. [Link]

-

Anichem. This compound In Stock. [Link]

-

ChemistryEurope. Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. [Link]

-

MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 2-Ethyl-5-methylpyrazine in Food Product Development. [Link]

-

Perfumer & Flavorist. Pyrazines for Fragrances. [Link]

-

ResearchGate. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. nbinno.com [nbinno.com]

- 5. 5-Methylpyrazine-2-carboxaldehyde | C6H6N2O | CID 13624977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. PubChemLite - 5-methylpyrazine-2-carboxaldehyde (C6H6N2O) [pubchemlite.lcsb.uni.lu]

- 8. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 11. arabjchem.org [arabjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. chemscene.com [chemscene.com]

- 18. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Physical Properties of 5-Methylpyrazine-2-carbaldehyde: Implications for Research and Drug Development

Introduction: The Significance of 5-Methylpyrazine-2-carbaldehyde in Medicinal Chemistry

This compound is a heterocyclic aldehyde built upon a pyrazine core. The pyrazine ring is a well-established pharmacophore, a molecular framework that is crucial for a drug's biological activity, and is present in numerous approved therapeutic agents.[1] This structural motif is of significant interest to researchers and drug development professionals due to its versatile chemical reactivity and its ability to interact with biological targets. Pyrazine derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant effects.[2]

The aldehyde functional group on the pyrazine ring makes this compound a valuable starting material for the synthesis of a diverse array of more complex molecules.[1] For instance, it serves as a key building block for the development of kinase inhibitors, which are at the forefront of cancer therapy, and for the creation of novel antimicrobial agents.[1] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a key interaction for binding to the active sites of enzymes like kinases.[1] Furthermore, derivatives of 5-methylpyrazine have been investigated for their potential as anti-tubercular agents, highlighting the broad therapeutic potential of this chemical scaffold.[3][4]

A thorough understanding of the fundamental physical properties of a compound, such as its melting and boiling points, is a critical first step in the drug discovery and development pipeline.[5][6][7] These properties influence every stage, from synthesis and purification to formulation and bioavailability.[8][9] This technical guide provides an in-depth look at the melting and boiling points of this compound, the standard methodologies for their determination, and the scientific rationale behind these experimental choices.

Physicochemical Properties of this compound

The melting and boiling points are fundamental physical constants that provide insights into the purity of a substance and the strength of its intermolecular forces. For this compound, these properties are summarized in the table below.

| Property | Value | Source(s) |

| Melting Point | 10-15 °C | ChemicalBook |

| Boiling Point | 273 °C | ChemicalBook |

Note: These values are reported from a chemical supplier and should be considered as typical. Experimental verification is recommended for lot-specific material.

Experimental Determination of Physical Properties

Accurate determination of melting and boiling points is essential for compound characterization and quality control. The following sections detail the standard, reliable methods for measuring these properties for a compound like this compound.

Melting Point Determination: The Capillary Method

The capillary method is a widely accepted and pharmacopeia-recognized technique for determining the melting point of a crystalline solid.[10][11]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm.[11]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a calibrated thermometer or an electronic temperature sensor.[12]

-

Heating: The sample is heated at a controlled, slow rate, typically 1 °C per minute, especially when approaching the expected melting point.[11]

-

Observation and Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a clear liquid (the clear point) are recorded. This range is the melting point of the substance.[10]

-

Purity Indication: A pure crystalline solid will have a sharp melting point, typically within a narrow range of 0.5-1 °C.[12] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[12] Therefore, a sharp melting point for this compound is a strong indicator of its high purity.

-

Slow Heating Rate: A slow and constant heating rate is crucial for ensuring thermal equilibrium between the heating block, the thermometer, and the sample. Rapid heating can lead to an inaccurate reading as the thermometer's temperature may lag behind the actual temperature of the sample.

Boiling Point Determination: The Distillation and Thiele Tube Methods

For liquids, the boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[13][14]

-

Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask. A small volume (at least 5 mL) of this compound is placed in the distilling flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.[13][15]

-

Heating: The flask is gently heated.

-

Temperature Reading: The thermometer bulb should be positioned so that its top is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Boiling Point: The temperature at which a steady stream of distillate is collected is recorded as the boiling point.[15] It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[13]

This method is suitable for determining the boiling point of small quantities of liquid.[15]

-

Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

-

Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.[15][16]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then stopped.

-

Boiling Point Determination: The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is the boiling point of the sample.[15]

-

Vapor-Liquid Equilibrium: In the distillation method, the recorded temperature represents the point at which the liquid and vapor phases are in equilibrium, providing a true measure of the boiling point at the given pressure.

-

Pressure Correction: Since the boiling point is sensitive to atmospheric pressure, it is standard practice to report the pressure at which the measurement was taken. For comparison, boiling points can be corrected to standard pressure (760 mmHg).

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the determination of the melting and boiling points of a chemical compound like this compound.

Caption: Workflow for determining the melting and boiling points of this compound.

Conclusion

The physical properties of this compound, specifically its melting and boiling points, are fundamental parameters that underpin its use in research and drug development. An accurate determination of these values is not merely a procedural step but a cornerstone of chemical characterization that ensures purity, guides purification strategies, and informs formulation development. The methodologies outlined in this guide represent robust and validated approaches to obtaining reliable data. For researchers and scientists in the pharmaceutical industry, a solid grasp of these principles is indispensable for the successful advancement of new chemical entities from the laboratory to clinical applications.

References

- Van de Waterbeemd, H., & Gisbert, L. (2009). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current opinion in drug discovery & development, 12(1), 3–12.

- Shargel, L., & Yu, A. B. (2015). Importance of Physicochemical Properties In Drug Discovery. Journal of Pharmaceutical Sciences, 104(2), 523-537.

- Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes.

- Whitsel, J. (2023, November 13). Drug Physicochemical Properties Explained. whitsel.org.

- University of Calgary. (n.d.). Melting point determination.

- Raytor. (2023, July 16). How Drug Physical and Chemical Properties Impact Effectiveness.

- GeeksforGeeks. (2023, July 23). Determination of Boiling Point of Organic Compounds.

- SSERC. (n.d.).

- JoVE. (2020, March 26). Video: Boiling Points - Concept.

- Chemistry LibreTexts. (2022, May 5). 6.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- Stanford Research Systems. (n.d.).

- Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.

- Chemistry For Everyone. (2024, January 26). What Is Boiling Point In Organic Chemistry? [Video]. YouTube.

- BenchChem. (2025).

- Miniyar, P. B., et al. (2017). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry, 10, S2568–S2574.

- Miniyar, P. B., et al. (2017). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry, 10, S2568–S2574.

- Khan, K. M., et al. (2013). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Pak. J. Pharm. Sci, 26(4), 749-756.

- Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7085.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 4. arabjchem.org [arabjchem.org]

- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 7. fiveable.me [fiveable.me]

- 8. Drug Physicochemical Properties Explained [whitsel.org]

- 9. raytor.com [raytor.com]

- 10. thinksrs.com [thinksrs.com]

- 11. mt.com [mt.com]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. Video: Boiling Points - Concept [jove.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

The Solubility Profile of 5-Methylpyrazine-2-carbaldehyde: A Technical Guide for Pharmaceutical and Chemical Research

Abstract

5-Methylpyrazine-2-carbaldehyde is a pivotal heterocyclic compound, integral to the synthesis of various pharmaceutical and agrochemical agents. Its efficacy in reaction kinetics, purification, and formulation is intrinsically linked to its solubility in organic solvents. This technical guide provides an in-depth analysis of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this paper establishes a predictive framework based on fundamental chemical principles, including polarity, hydrogen bonding capabilities, and the "like dissolves like" paradigm. Furthermore, a comprehensive, step-by-step protocol for the experimental determination of its solubility is presented, empowering researchers to generate precise data tailored to their specific applications. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical application of the solubility of this compound.

Introduction to this compound

This compound, with the molecular formula C₆H₆N₂O, is an aromatic aldehyde derivative of pyrazine.[1][2] Its structure, featuring a pyrazine ring substituted with a methyl group and a carbaldehyde (aldehyde) group, imparts a unique combination of polarity and reactivity. The pyrazine moiety is a common scaffold in medicinal chemistry, and the aldehyde group serves as a versatile handle for a wide array of chemical transformations. Understanding its solubility is a critical first step in its application, influencing solvent selection for synthesis, extraction, chromatography, and formulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O | PubChem[1] |

| Molecular Weight | 122.12 g/mol | PubChem[1] |

| Appearance | Solid | CymitQuimica[2] |

| CAS Number | 50866-30-3 | CymitQuimica[2] |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility in a given organic solvent will be dictated by a balance of the following forces:

-

Dipole-Dipole Interactions: The presence of two nitrogen atoms in the pyrazine ring and the carbonyl group in the aldehyde function create a significant molecular dipole. Polar solvents, which also possess permanent dipoles, will interact favorably with this compound.

-

Hydrogen Bonding: The nitrogen atoms in the pyrazine ring and the oxygen atom of the carbonyl group can act as hydrogen bond acceptors. Solvents that are strong hydrogen bond donors (e.g., alcohols) are therefore expected to be good solvents.

-

Van der Waals Forces: These non-polar interactions are present in all molecules. While weaker than dipole-dipole or hydrogen bonding interactions, they play a role in the solubility in non-polar solvents.

Based on its structure, this compound can be classified as a moderately polar compound. The pyrazine ring itself is polar, and the aldehyde group further enhances this polarity.[4]

Predicted Solubility in Common Organic Solvents

In the absence of specific experimental data, we can predict the qualitative solubility of this compound in a range of organic solvents based on their polarity and hydrogen bonding capabilities.

Table 2: Predicted Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Strong hydrogen bond donor and polar. |

| Ethanol | Polar Protic | High | Strong hydrogen bond donor and polar. |

| Acetone | Polar Aprotic | High | Polar with a strong dipole moment. |

| Dichloromethane | Polar Aprotic | Moderate to High | Good dipole moment, effective at dissolving moderately polar compounds. |

| Ethyl Acetate | Moderately Polar | Moderate | Possesses a dipole moment and can act as a hydrogen bond acceptor. |

| Toluene | Non-polar | Low to Moderate | Aromatic character may allow for some π-stacking interactions with the pyrazine ring. |

| Hexane | Non-polar | Low | Primarily van der Waals forces, which are unlikely to overcome the solute-solute interactions of the polar this compound. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the equilibrium solubility method, a reliable technique for determining the solubility of a solid compound in a solvent.[5][6]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow

Figure 1: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a period sufficient to reach saturation. This is typically 24 to 48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

-

-

Phase Separation:

-

After equilibration, remove the vials and centrifuge them at a moderate speed to pellet the undissolved solid. This ensures that the supernatant is free of any solid particles.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method. A calibration curve prepared with known concentrations of this compound in the same solvent must be used for quantification.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample determined by HPLC or GC, calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Safety and Handling

This compound is a chemical compound that should be handled with appropriate safety precautions.[1] Always consult the Safety Data Sheet (SDS) before use. General safety measures include:

-

Working in a well-ventilated area or a fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

References

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- EXPERIMENT 1 DETERMIN

- Experiment: Solubility of Organic & Inorganic Compounds. Academia.edu.

- 5-Methylpyrazine-2-carboxaldehyde. PubChem.

- This compound. CymitQuimica.

- Pyrazine. Solubility of Things.

Sources

- 1. d-nb.info [d-nb.info]

- 2. A case study on hybrid machine learning and quantum-informed modelling for solubility prediction of drug compounds in organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE CAS#: 41110-33-2 [amp.chemicalbook.com]

- 5. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

Purity and characterization of 5-Methylpyrazine-2-carbaldehyde

An In-Depth Technical Guide to the Purity and Characterization of 5-Methylpyrazine-2-carbaldehyde

Abstract

This compound is a pivotal heterocyclic compound, serving as a key intermediate in the synthesis of pharmaceuticals and as a component in flavor and fragrance chemistry. The efficacy, safety, and quality of the final products derived from this molecule are directly contingent on its purity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the essential methodologies for purifying and characterizing this compound. We will delve into the rationale behind experimental choices, present self-validating protocols, and ground our discussion in authoritative analytical principles to ensure the highest standards of scientific integrity.

Physicochemical Properties and Structural Identity

A foundational understanding of a compound's physical and chemical properties is paramount before undertaking any purification or characterization workflow. This compound is a solid at room temperature with a distinct aromatic profile.

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | 5-Methyl-2-formylpyrazine, 2-Formyl-5-methylpyrazine | |

| CAS Number | 50866-30-3 | |

| Molecular Formula | C₆H₆N₂O | |

| Molecular Weight | 122.12 g/mol | |

| Appearance | Solid | |

| InChI Key | JUPFEWGPEBACJP-UHFFFAOYSA-N |

Synthesis Context: Understanding Potential Impurities

The purity profile of this compound is intrinsically linked to its synthesis route. A common pathway involves the selective oxidation of one methyl group of 2,5-dimethylpyrazine. This context is crucial because it informs the potential impurities that must be targeted for removal and detection.

Common Impurities Include:

-

Unreacted Starting Material: Residual 2,5-dimethylpyrazine.

-

Over-oxidation By-product: Pyrazine-2,5-dicarboxylic acid, formed if both methyl groups are oxidized.

-

Side-Reaction Products: Oxidation of the target aldehyde to 5-methylpyrazine-2-carboxylic acid.

-

Residual Solvents: Organic solvents used during the reaction or initial workup (e.g., toluene, acetic anhydride).

The choice of purification and analytical methods must be tailored to effectively separate and quantify these specific, process-related impurities.

Purification Methodologies: A Logic-Driven Approach

Achieving high purity is not merely procedural; it is a strategic process of exploiting the differential physicochemical properties of the target compound versus its impurities.

Recrystallization: The Workhorse of Bulk Purification

Recrystallization is a robust technique for removing significant quantities of impurities based on differences in solubility.

Causality Behind the Protocol: The principle hinges on selecting a solvent system where this compound is sparingly soluble at low temperatures but highly soluble at elevated temperatures. Impurities, ideally, should either be highly soluble at all temperatures (remaining in the mother liquor) or largely insoluble (removed by hot filtration).

Step-by-Step Experimental Protocol:

-

Solvent Selection: Begin with solvent screening. Test solvents like isopropanol, ethanol, water, or hexane/ethyl acetate mixtures. The goal is to find a system that provides a significant solubility differential with temperature.

-

Dissolution: In a suitable flask, add the crude this compound and the minimum amount of the chosen solvent. Heat the mixture with stirring (e.g., in a water bath) until all the solid dissolves completely.

-

Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, quickly filter the solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step is critical to prevent premature crystallization and ensures the removal of particulate matter.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize the yield of the precipitate.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a free-flowing crystalline solid.

Silica Gel Column Chromatography: For High-Resolution Separation

When impurities have solubilities similar to the target compound, column chromatography provides a more discerning separation based on differential adsorption to a stationary phase.

Causality Behind the Protocol: The separation occurs because compounds in the mixture travel through the polar silica gel stationary phase at different rates. Their speed is dictated by their polarity and their affinity for the less polar mobile phase (eluent). Non-polar compounds elute faster, while more polar compounds are retained longer on the silica gel.

Step-by-Step Experimental Protocol:

-

Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour this slurry into a chromatography column, allowing it to pack evenly without air bubbles.

-

Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system (e.g., a hexane/ethyl acetate gradient). The ideal system should provide a good separation between the spot for this compound (target Rf ~0.3-0.4) and any impurity spots.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

-

Elution: Begin passing the mobile phase through the column. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20) to elute the compounds.

-

Fraction Collection: Collect the eluate in a series of separate tubes or flasks.

-

Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.

Precursors for 5-Methylpyrazine-2-carbaldehyde synthesis

An In-Depth Technical Guide on Precursors for the Synthesis of 5-Methylpyrazine-2-carbaldehyde

Introduction

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its structural motif, featuring an electron-deficient pyrazine ring substituted with both a methyl and a reactive aldehyde group, makes it a versatile precursor for synthesizing a wide array of complex molecules. It is a key intermediate in the production of various pharmaceuticals, including antidiabetic and lipid-lowering drugs.[1] This guide provides a comprehensive overview of the primary synthetic strategies starting from common precursors, focusing on the underlying chemical principles, field-proven methodologies, and comparative analysis of different routes.

This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the available synthetic pathways, enabling informed decisions in experimental design and process development. We will explore two major strategies: the selective oxidation of 2,5-dimethylpyrazine and the functional group manipulation of 5-methylpyrazine-2-carboxylic acid and its derivatives.

Chapter 1: Synthesis via Selective Oxidation of 2,5-Dimethylpyrazine

The most direct and atom-economical approach to this compound begins with the readily available precursor, 2,5-dimethylpyrazine. This starting material is naturally occurring and is a significant component in the flavor profile of many roasted or fermented foods.[2][3] The primary challenge in this synthetic route lies in achieving selective mono-oxidation of one of the two chemically equivalent methyl groups, avoiding over-oxidation to the carboxylic acid or the formation of the dialdehyde or dicarboxylic acid byproducts.[4]

Direct Oxidation with Potassium Permanganate (KMnO₄)

Direct oxidation using strong oxidizing agents like potassium permanganate is a classical approach. The reaction is typically performed in an aqueous medium. However, controlling the reaction to stop at the aldehyde stage is notoriously difficult due to the strength of the oxidant and the similar reactivity of the two methyl groups.

Causality and Control: The key to improving selectivity is to carefully control the reaction conditions, such as temperature, reaction time, and the stoichiometry of the oxidant.[4] The use of inhibitors can also prevent the further oxidation of the desired aldehyde product.[5] Despite these measures, a significant byproduct is often pyrazine-2,5-dicarboxylic acid, which complicates purification.[4]

Experimental Protocol: One-Step KMnO₄ Oxidation [5]

-

Setup: In a reaction vessel, dissolve 2,5-dimethylpyrazine in an aqueous solution containing an inhibitor (e.g., water, alcohol, or carboxylic acid).

-

Reaction: Slowly add a 1-20% aqueous solution of KMnO₄ to the mixture. The molar ratio of KMnO₄ to 2,5-dimethylpyrazine is critical and typically ranges from 1:1 to 8:1. Maintain the reaction temperature between 30°C and 100°C.

-

Workup: After 1-10 hours, the reaction is stopped. The solid manganese dioxide (MnO₂) byproduct is removed by hot filtration.

-

Isolation: The filtrate is concentrated under reduced pressure. The pH is then adjusted with a mineral acid to precipitate the crude product.

-

Purification: The crude product is collected by filtration. Further product can be recovered from the filtrate by extraction with a suitable organic solvent (e.g., ketone, ether, or dichloromethane). The product is then purified, often by recrystallization.

Multi-step Selective Oxidation via N-Oxide Intermediate

A more controlled and selective method involves a multi-step sequence that chemically differentiates the two methyl groups. This is achieved by first oxidizing one of the ring nitrogen atoms to form an N-oxide, which then directs subsequent reactions.[6][7]

Mechanism and Rationale:

-

N-Oxidation: 2,5-dimethylpyrazine is treated with an oxidant like hydrogen peroxide in the presence of a catalyst (e.g., sodium tungstate) to selectively form 2,5-dimethylpyrazine-1-oxide.[6]

-

Rearrangement: The N-oxide is then subjected to the Boekelheide reaction by heating with acetic anhydride. This causes a rearrangement where the oxygen atom is transferred to the adjacent methyl group, forming 2-acetoxymethyl-5-methylpyrazine. This step effectively functionalizes one methyl group over the other.[6]

-

Hydrolysis: The resulting acetate ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield (5-methylpyrazin-2-yl)methanol.

-

Final Oxidation: The primary alcohol is then oxidized to the target aldehyde, this compound, using a mild oxidizing agent like potassium permanganate under controlled conditions.[6] This final oxidation is less prone to over-oxidation compared to the direct oxidation of the methyl group.

Caption: Workflow for the N-Oxide mediated synthesis of this compound.

Data Summary: Comparison of Oxidation Methods

| Method | Precursor | Key Reagents | Advantages | Disadvantages | Typical Yield |

| Direct Oxidation | 2,5-Dimethylpyrazine | KMnO₄ | Fewer steps, inexpensive reagents | Low selectivity, over-oxidation risk, difficult purification | ~40-60%[4][5] |

| N-Oxide Pathway | 2,5-Dimethylpyrazine | H₂O₂, Ac₂O, NaOH, KMnO₄ | High selectivity, controlled reaction | Multiple steps, longer process | >70% (overall)[6][7] |

Chapter 2: Synthesis from 5-Methylpyrazine-2-carboxylic Acid and its Derivatives

An alternative and highly reliable strategy involves the functional group transformation of a pre-existing pyrazine ring that already possesses a carbon substituent at the 2-position, namely 5-methylpyrazine-2-carboxylic acid. This precursor is a stable, crystalline solid that can be synthesized via several routes, most commonly by the oxidation of 2,5-dimethylpyrazine.[8] This approach transforms the robust carboxylic acid functional group into the more sensitive aldehyde.

Pathway 1: Reduction of Carboxylic Acid Esters

A common method to synthesize aldehydes is the controlled partial reduction of a carboxylic acid ester. The carboxylic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) to moderate its reactivity.

Mechanism and Rationale: The esterification is typically an acid-catalyzed reaction with an alcohol.[9] The resulting ester, such as methyl 5-methylpyrazine-2-carboxylate, is then reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce esters to primary alcohols. However, by carrying out the reaction at very low temperatures (e.g., -78 °C) and using a limited amount of the reagent, the reaction can be stopped at the aldehyde stage.[10] This is because the tetrahedral intermediate formed is stable at low temperatures and does not eliminate to the aldehyde until the reaction is warmed during workup, at which point all the reducing agent has been quenched.

Experimental Protocol: Esterification and Controlled Reduction [9][10]

-

Esterification: Reflux 5-methylpyrazine-2-carboxylic acid in an alcohol (e.g., methanol or ethanol) with a catalytic amount of sulfuric acid for several hours. After cooling, neutralize the acid (e.g., with sodium bicarbonate) and extract the ester.

-

Setup for Reduction: Suspend the purified methyl 5-methylpyrazine-2-carboxylate in an anhydrous solvent like tetrahydrofuran (THF) in a flask equipped for inert atmosphere operation.

-

Reduction: Cool the suspension to -78 °C (dry ice/acetone bath). Slowly add a solution of a reducing agent like LiAlH₄ (typically 0.5 equivalents) in THF, ensuring the temperature remains below -72 °C.

-

Quenching and Workup: After a short reaction time (e.g., 20-30 minutes), quench the reaction at low temperature by the slow addition of a proton source like glacial acetic acid or ethyl acetate.

-

Isolation: Allow the mixture to warm to room temperature. Perform an aqueous workup, extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and evaporate the solvent.

-

Purification: Purify the resulting crude aldehyde by silica gel column chromatography.

Pathway 2: Oxidation of the Corresponding Alcohol

This two-step pathway involves the full reduction of the carboxylic acid (or its ester) to the primary alcohol, (5-methylpyrazin-2-yl)methanol, which is then oxidized back up to the aldehyde.

Mechanism and Rationale: The initial reduction to the alcohol can be performed robustly using an excess of a strong reducing agent like LiAlH₄ at room temperature. The key to this pathway is the subsequent oxidation step. To avoid over-oxidation to the carboxylic acid, a mild and selective oxidizing agent is required. Reagents such as Dess-Martin periodinane (DMP) or activated manganese dioxide (MnO₂) are ideal for this transformation, as they are highly selective for oxidizing primary alcohols to aldehydes.[10]

Experimental Protocol: Reduction and Subsequent Oxidation [10]

-

Reduction to Alcohol: Reduce either 5-methylpyrazine-2-carboxylic acid or its methyl ester with an excess of LiAlH₄ in THF at room temperature to obtain (5-methylpyrazin-2-yl)methanol.

-

Setup for Oxidation: Dissolve the purified (5-methylpyrazin-2-yl)methanol in a suitable solvent like dichloromethane (DCM).

-

Oxidation: Add a mild oxidant like Dess-Martin periodinane (1.5 equivalents) to the solution at room temperature.

-

Monitoring: Stir the reaction for 1-2 hours, monitoring its progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate to quench any remaining DMP.

-

Isolation and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield this compound.

Caption: Synthetic routes from 5-methylpyrazine-2-carboxylic acid to the target aldehyde.

Data Summary: Comparison of Carboxylic Acid Reduction Methods

| Method | Intermediate | Key Reagents | Advantages | Disadvantages |

| Ester Reduction | Ester | LiAlH₄ or DIBAL-H | Direct, one-step conversion from ester | Requires cryogenic temperatures, sensitive to stoichiometry |

| Alcohol Oxidation | Alcohol | LiAlH₄, DMP or MnO₂ | Robust and high-yielding steps, easier temperature control | Two separate synthetic steps (reduction then oxidation) |

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways, primarily originating from two key precursors: 2,5-dimethylpyrazine and 5-methylpyrazine-2-carboxylic acid.

-

The selective oxidation of 2,5-dimethylpyrazine is the most direct route. While direct oxidation with KMnO₄ is feasible, it often suffers from low selectivity. The multi-step pathway via an N-oxide intermediate offers superior control and higher yields, making it a preferred method for laboratory-scale synthesis where purity and selectivity are paramount.[6]

-

The functional group manipulation of 5-methylpyrazine-2-carboxylic acid provides a reliable and versatile alternative. This approach benefits from the stability of the carboxylic acid precursor. The choice between a one-step, low-temperature reduction of an ester and a two-step reduction/oxidation sequence via the alcohol depends on available equipment and desired process robustness. The two-step method is often more straightforward to implement and scale-up due to its less stringent temperature requirements.[10]

Ultimately, the optimal choice of precursor and synthetic route will depend on the specific requirements of the research or development project, including scale, purity requirements, cost of reagents, and available equipment.

References

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. JOCPR. Available at: [Link]

-

Ullah, F., et al. (2015). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

- Google Patents. (2006). US7151178B2 - Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts. Google Patents.

-

Dai, Z., et al. (2015). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, ASM Journals. Available at: [Link]

-

Patsnap Eureka. (2007). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Patsnap. Available at: [Link]

- Google Patents. (2007). CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Google Patents.

- Google Patents. (2003). CN1141299C - Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4. Google Patents.

-

Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry. Available at: [Link]

-

ScienceDirect. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Elsevier. Available at: [Link]

-

ResearchGate. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. ResearchGate. Available at: [Link]

- Google Patents. (2002). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid. Google Patents.

- Google Patents. (2018). CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid. Google Patents.

-

Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis. Available at: [Link]

-

International Journal of Biology and Pharmaceutical Sciences. (2021). Pyrazine and its derivatives- synthesis and activity-a review. IJBPAS. Available at: [Link]

-

PubChem. (n.d.). 5-Methylpyrazine-2-carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Oakwood Chemical. (n.d.). 5-Methyl-pyrazine-2-carboxylic acid. Oakwood Chemical. Available at: [Link]

-

Human Metabolome Database. (2012). Showing metabocard for 2,5-Dimethylpyrazine (HMDB0035289). HMDB. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. hmdb.ca [hmdb.ca]

- 4. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 5. CN1141299C - Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4 - Google Patents [patents.google.com]

- 6. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google Patents [patents.google.com]

- 8. journals.asm.org [journals.asm.org]

- 9. US7151178B2 - Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Reactivity of the aldehyde group in 5-Methylpyrazine-2-carbaldehyde

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Methylpyrazine-2-carbaldehyde

Authored by a Senior Application Scientist

Abstract

This compound is a heterocyclic aldehyde of significant interest in medicinal chemistry and flavor science. The unique electronic landscape of this molecule, characterized by the electron-withdrawing pyrazine ring, imparts distinct reactivity to the C2-aldehyde functionality. This guide provides an in-depth exploration of the chemical behavior of this aldehyde group, grounded in established reaction principles and supported by experimental evidence. We will dissect the causality behind its reactivity in key organic transformations, including condensation, oxidation, reduction, and carbon-carbon bond-forming reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in the synthesis of novel compounds.

Introduction: The Physicochemical Landscape of this compound

This compound (C₆H₆N₂O) is a bifunctional organic molecule featuring a pyrazine core substituted with a methyl group at the C5 position and a formyl (aldehyde) group at the C2 position.[1][2] The pyrazine ring is an aromatic, diazine system with two nitrogen atoms at positions 1 and 4. These nitrogen atoms are electronegative and exert a significant electron-withdrawing inductive effect (-I) on the ring. This effect deactivates the aromatic system towards electrophilic substitution but, critically, enhances the electrophilicity of substituents, particularly the carbonyl carbon of the aldehyde group.

The increased partial positive charge on the aldehyde's carbonyl carbon makes it a prime target for nucleophilic attack, a central theme of its reactivity profile. This electronic feature distinguishes it from simple aromatic aldehydes like benzaldehyde, often leading to faster reaction rates and enabling reactions under milder conditions. Its utility is well-documented as a precursor for various biologically active molecules, including potential anti-tubercular agents.[3][4][5]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a molecule's physical and spectroscopic properties is fundamental to its application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O | [1][2] |

| Molecular Weight | 122.12 g/mol | [1] |

| Appearance | Data not consistently available; heterocyclic aldehydes are often crystalline solids or liquids. | |

| IUPAC Name | This compound | [1] |

| SMILES | CC1=CN=C(C=N1)C=O | [1][2] |

| InChIKey | JUPFEWGPEBACJP-UHFFFAOYSA-N | [1][2] |

| CAS Number | 50866-30-3 | [1] |

Synthesis of the Core Scaffold

The primary synthetic routes to this compound typically begin with more readily available pyrazine derivatives. A common strategy involves the selective oxidation of 5-methyl-2-methylpyrazine (2,5-dimethylpyrazine). The challenge lies in achieving mono-oxidation of one methyl group to the aldehyde without over-oxidation to the carboxylic acid or reaction at the second methyl group. This can be achieved using controlled oxidizing agents. An alternative pathway involves the synthesis of 5-methylpyrazine-2-carboxylic acid, followed by a controlled reduction to the aldehyde.[6][7]

Caption: Key synthetic routes to this compound.

Core Reactivity: Nucleophilic Addition and Condensation Reactions

The electron-deficient nature of the pyrazine ring renders the aldehyde carbonyl highly susceptible to nucleophilic attack. This is the foundational principle for its most common and synthetically useful transformations: condensation reactions.

Schiff Base and Hydrazone Formation

Condensation with primary amines, hydrazines, and related compounds is a hallmark reaction of aldehydes. For this compound, this reaction proceeds readily, often under mild acid catalysis, to form Schiff bases (imines) and hydrazones, respectively. These reactions are pivotal in drug discovery, where the resulting C=N bond can be a key pharmacophoric element. For instance, condensing 5-methylpyrazine-2-carbohydrazide (which can be formed from the aldehyde) with various aromatic aldehydes has been a successful strategy for generating novel anti-tubercular scaffolds.[3][4][8] The reverse reaction, using this compound and various hydrazides, follows the same principle.

Caption: General workflow for condensation reactions.

Experimental Protocol: Synthesis of a Phenylmethylidene-5-methylpyrazine-2-carbohydrazone Derivative

This protocol is adapted from methodologies used for condensing hydrazides with aldehydes.[3][4]

-

Reactant Preparation: In a 50 mL round-bottom flask, dissolve 5-methylpyrazine-2-carbohydrazide (0.05 M) in 15 mL of ethanol. In a separate beaker, prepare a solution of a substituted aromatic aldehyde (0.05 M) in ethanol.

-

Reaction Initiation: Add the aldehyde solution to the stirred solution of the hydrazide.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-